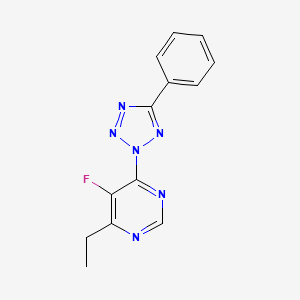
4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethyl, fluoro, and phenyltetrazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as ethyl fluoroacetate and formamidine acetate.
Introduction of the Phenyltetrazolyl Group: The phenyltetrazolyl group can be introduced via a nucleophilic substitution reaction using sodium azide and a suitable phenyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable phenyl halide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as thymidylate synthase or interact with DNA to exert its effects . The pathways involved often include disruption of nucleic acid synthesis or interference with cellular signaling mechanisms.
類似化合物との比較
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: Similar in structure but with a chloro group instead of the phenyltetrazolyl group.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
Uniqueness
4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine is unique due to the presence of the phenyltetrazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and advanced materials.
特性
IUPAC Name |
4-ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6/c1-2-10-11(14)13(16-8-15-10)20-18-12(17-19-20)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAGOUSKJQHSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2N=C(N=N2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
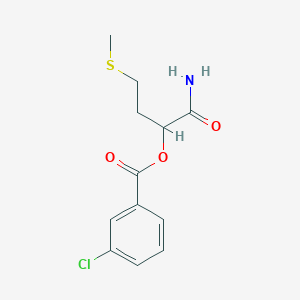
![N-[3-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B7445400.png)
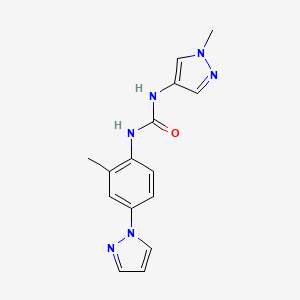
![2-[(3S,4R)-3-amino-4-(3-methylimidazol-4-yl)pyrrolidin-1-yl]-6-chlorobenzonitrile](/img/structure/B7445409.png)
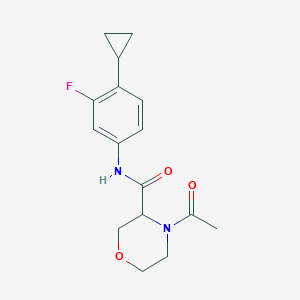
![2-[2-[(3aR,6aR)-3a-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethoxy]benzonitrile](/img/structure/B7445422.png)
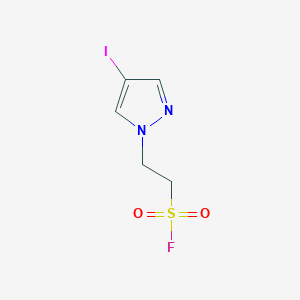
![5-[5-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7445444.png)
![1-[2-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]ethyl]-5-nitropyridin-2-one](/img/structure/B7445459.png)
![1-[[1-[(2,6-Dimethylnaphthalen-1-yl)methyl]triazol-4-yl]methyl]piperidin-4-amine](/img/structure/B7445464.png)
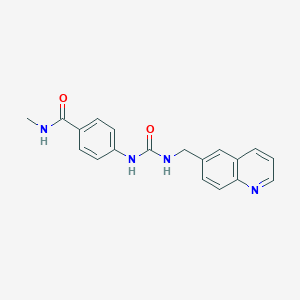
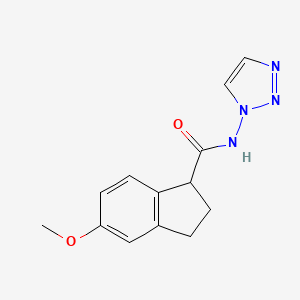
![4-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine](/img/structure/B7445480.png)
![(2S)-2-amino-N,4-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pentanamide;hydrochloride](/img/structure/B7445481.png)
